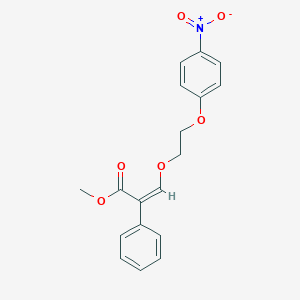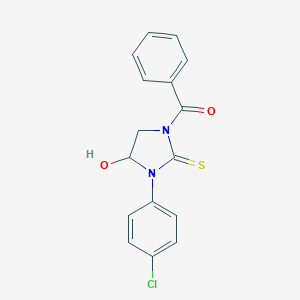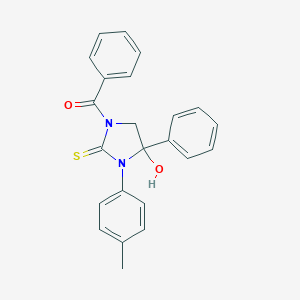amino]benzamide](/img/structure/B305150.png)
N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
作用機序
N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in B-cell receptor (BCR) signaling. BTK plays a critical role in the survival and proliferation of B-cells, making it an attractive target for therapeutic intervention. By inhibiting BTK, this compound blocks BCR signaling and prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. It has also demonstrated selectivity for BTK over other kinases, such as Tec and Itk. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit tumor growth, and improve survival in animal models.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is its high potency and selectivity for BTK, making it a valuable tool for studying BCR signaling and its role in disease pathogenesis. This compound has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in disease pathogenesis. For example, this compound could be combined with other inhibitors of BCR signaling or with immunomodulatory agents to enhance its therapeutic efficacy. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize therapy and improve patient outcomes. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing a new class of targeted therapies for the treatment of cancer and autoimmune disorders.
合成法
The synthesis of N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves several steps, starting from the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde to form an intermediate. This intermediate is then reacted with p-toluenesulfonylmethylamine to yield the final product, this compound. The synthesis process has been optimized for high yield and purity, making this compound a valuable compound for scientific research.
科学的研究の応用
N-(4-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been studied for its potential use in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, as well as inflammatory conditions, such as asthma and allergic rhinitis.
特性
分子式 |
C22H21ClN2O5S |
|---|---|
分子量 |
460.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)19-12-13-20(29-2)21(14-19)30-3)18-10-4-15(5-11-18)22(26)24-17-8-6-16(23)7-9-17/h4-14H,1-3H3,(H,24,26) |
InChIキー |
OQOAZRAOQWZSEE-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)

![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)
![Methyl 3-[2-(4-chlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305077.png)

![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![N-(7-chloro-4-quinolinyl)-N-(2-{4-[7-(4-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-1-piperazinyl)heptyl]-1-piperazinyl}ethyl)amine](/img/structure/B305086.png)
![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)


